molecular formula C14H11NO3 B14696824 2,3-Dihydro-3-hydroxy-2-phenyl-4H-1,3-benzoxazin-4-one CAS No. 23979-92-2

2,3-Dihydro-3-hydroxy-2-phenyl-4H-1,3-benzoxazin-4-one

Cat. No.: B14696824
CAS No.: 23979-92-2
M. Wt: 241.24 g/mol
InChI Key: REYPFGVUOUTVNT-UHFFFAOYSA-N
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Description

2,3-Dihydro-3-hydroxy-2-phenyl-4H-1,3-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-3-hydroxy-2-phenyl-4H-1,3-benzoxazin-4-one typically involves the condensation of an aromatic aldehyde with an amine, followed by cyclization. One common method involves the use of phenylglycine and salicylaldehyde under acidic conditions to form the desired benzoxazine ring .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent-free conditions and the use of recyclable catalysts, such as SiO2 nanoparticles, have been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-3-hydroxy-2-phenyl-4H-1,3-benzoxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dihydro-3-hydroxy-2-phenyl-4H-1,3-benzoxazin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-dihydro-3-hydroxy-2-phenyl-4H-1,3-benzoxazin-4-one exerts its effects involves its interaction with various molecular targets. The hydroxyl group plays a crucial role in its antioxidant activity by donating electrons to neutralize free radicals. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydro-3-hydroxy-2-phenyl-4H-1,3-benzoxazin-4-one is unique due to its specific benzoxazine structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

23979-92-2

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

3-hydroxy-2-phenyl-2H-1,3-benzoxazin-4-one

InChI

InChI=1S/C14H11NO3/c16-13-11-8-4-5-9-12(11)18-14(15(13)17)10-6-2-1-3-7-10/h1-9,14,17H

InChI Key

REYPFGVUOUTVNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2N(C(=O)C3=CC=CC=C3O2)O

Origin of Product

United States

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